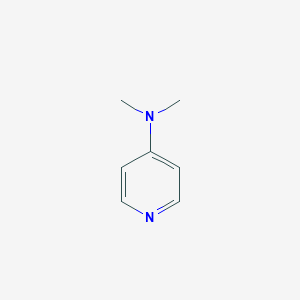
4-Dimethylaminopyridine
Cat. No. B028879
Key on ui cas rn:
1122-58-3
M. Wt: 122.17 g/mol
InChI Key: VHYFNPMBLIVWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05403952
Procedure details


##STR28## tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate. Sodium hydride (16 mg of 60% oil dispersion, 0.40 mmol) was added to a solution of 102 mg (0.35 mmol) of tert-butyl 2-formyl-4-(4-propylphenyl)butanoate in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (1.5 mL). After 20 min., 1-carboethoxycyclopropyl triphenylphosphonium tetrafluoroborate (193 mg, 0.42 mmol) was added to the pale yellow solution and stirring was continued overnight at room temperature. The solution was then partitioned between hexane (25 mL) and 2N aq. HCl (25 mL). The organic layer was washed with water (15 mL) and saturated aq. NaCl (15 mL), dried (Na2SO4), decanted, and evaporated. The residue was purified by flash column chromatography on silica gel (8 g), eluting with 100 mL of 5% EtOAc/hexane, to give the title compound as 52 mg (38% yield) of colorless oil.
Name
tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
tert-butyl 2-formyl-4-(4-propylphenyl)butanoate
Quantity
102 mg
Type
reactant
Reaction Step Two

Quantity
1.5 mL
Type
reactant
Reaction Step Two

Quantity
193 mg
Type
reactant
Reaction Step Three

Name

Name
Yield
38%
Identifiers


|
REACTION_CXSMILES
|
[C:1](C1CCC(CCC2C=CC(CCC)=CC=2)(C(OC(C)(C)C)=O)C=1)(OCC)=O.[H-].[Na+].C(C(CCC1C=CC(CCC)=CC=1)C(OC(C)(C)C)=O)=O.F[B-](F)(F)F.C(C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)CC1)(OCC)=O.[CH3:84][N:85]1[CH2:90][CH2:89][CH2:88][N:87]([CH3:91])[C:86]1=O>>[CH3:86][N:87]([CH3:91])[C:88]1[CH:89]=[CH:90][N:85]=[CH:84][CH:1]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(OCC)C1=CC(CC1)(C(=O)OC(C)(C)C)CCC1=CC=C(C=C1)CCC
|
Step Two
|
Name
|
|
|
Quantity
|
16 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
tert-butyl 2-formyl-4-(4-propylphenyl)butanoate
|
|
Quantity
|
102 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C(C(=O)OC(C)(C)C)CCC1=CC=C(C=C1)CCC
|
|
Name
|
|
|
Quantity
|
1.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
193 mg
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.C(=O)(OCC)C1(CC1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
was continued overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was then partitioned between hexane (25 mL) and 2N aq. HCl (25 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water (15 mL) and saturated aq. NaCl (15 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash column chromatography on silica gel (8 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 100 mL of 5% EtOAc/hexane
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1=CC=NC=C1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 52 mg | |
| YIELD: PERCENTYIELD | 38% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
